2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
Description
This compound is a chiral cyclopenta[d][1,3]dioxolane derivative characterized by a 6-amino substituent, a 2,2-dimethyl acetonide protecting group, and a hydroxyethoxy side chain. It serves as a critical intermediate in synthesizing anticoagulant drugs such as ticagrelor, a P2Y12 receptor antagonist . Its stereochemistry (3aR,4S,6S,6aS) is essential for biological activity, as the spatial arrangement influences binding affinity to therapeutic targets. The compound is typically synthesized via nucleophilic substitution and diazotization reactions, achieving yields of 55–65% under optimized conditions .
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-[[(3aR,4S,6S,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol |
InChI |
InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7-,8-,9+/m0/s1 |
InChI Key |
WNYYMPICYAOQAE-XSPKLOCKSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](C[C@@H]([C@H]2O1)OCCO)N)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)OCCO)N)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthetic preparation typically involves the following key steps:
- Starting Material: A precursor compound, often referred to as compound (I), which includes the cyclopenta[d]dioxol core with protected functionalities.
- Conversion to Intermediate (II): Compound (I) undergoes chemical transformations such as functional group modifications or protective group manipulations to yield compound (II).
- Catalytic Hydrogenation: Compound (II) is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere to reduce specific functional groups, typically at 8 bar hydrogen pressure and 50°C for about 18 hours.
- Resolution via Salt Formation: The resulting amine-containing compound is then resolved by forming a diastereomeric salt with enantiomerically pure dibenzoyl-L-tartaric acid or its monohydrate. This crystallization step selectively isolates the desired enantiomer, yielding compound (III) dibenzoyl-L-tartrate salt as a white solid.
Detailed Example Procedure (From Patent EP2220064B1)
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Compound (II) (50.0 g, 0.164 mol), water (58 g), ethanol (104 g), 5% Pd/C (1.3 g), H2 (8 bar), 50°C, 18 h | Catalytic hydrogenation of compound (II) | — |
| 2 | Cooling to 30°C, filtration, washing with water/ethanol mixture | Removal of catalyst and purification | — |
| 3 | Addition of dibenzoyl-L-tartaric acid monohydrate (61.6 g, 0.164 mol), stirring at 28°C for 2 h, cooling to 18°C, stirring 2 h | Formation and crystallization of diastereomeric salt | 31.7 g (36% yield) |
This method ensures high stereochemical purity by leveraging the chiral resolving power of dibenzoyl-L-tartaric acid salts.
Chemical and Physical Considerations
- The compound's multiple stereocenters require careful stereochemical control during synthesis.
- Protective groups on the cyclopenta[d]dioxol ring are employed to prevent side reactions.
- Hydrogenation conditions are optimized to avoid over-reduction or racemization.
- The choice of resolving agent (dibenzoyl-L-tartaric acid) is based on its ability to form stable, crystalline salts with the amino alcohol.
Summary Table of Key Preparation Parameters
Research Findings and Perspectives
- The patented process (EP2220064B1) is the most detailed and authoritative source describing the preparation of this compound and its salts.
- The method emphasizes the importance of salt formation with dibenzoyl-L-tartaric acid for stereochemical resolution.
- Chemical databases (e.g., PubChem CID 72206654) corroborate the compound's identity and salt forms but provide limited synthetic detail.
- The compound's preparation is integral to synthesizing derivatives with pharmaceutical relevance, such as antiviral agents targeting specific viral enzymes.
Chemical Reactions Analysis
Salt Formation with Dibenzoyl-L-Tartaric Acid
The compound forms a stable salt with dibenzoyl-L-tartaric acid during purification, critical for stereochemical control :
-
Hydrogenation and Salt Crystallization :
A solution of the intermediate is hydrogenated over 5% Pd/C at 50°C under 8 bar H₂, followed by addition of dibenzoyl-L-tartaric acid monohydrate. The salt precipitates upon cooling .
| Parameter | Value |
|---|---|
| Catalyst: 5% Pd/C | Reaction time: 18 hours |
| Solvent: Ethanol/water mix | Temperature: 28°C (post-hydrogenation) |
| Molar ratio (1:1) | Yield: 36% |
| Optical rotation: [α]D | -76.6° (c 1.0 in methanol) |
This salt is pivotal for resolving enantiomeric impurities and ensuring high chiral purity in ticagrelor .
Diazotization and Triazolo Ring Formation
The amine group participates in diazotization to form triazolo[4,5-d]pyrimidine derivatives, expanding structural diversity for pharmacological studies :
-
Diazotization with NaNO₂/AcOH :
The amine reacts with sodium nitrite in acetic acid to generate a diazonium intermediate, which cyclizes to form the triazolo ring .
| Key Steps | Conditions |
|---|---|
| Diazotization: NaNO₂, AcOH | Temperature: 0–5°C (controlled) |
| Cyclization: Self-coupling | Reaction time: 2–4 hours |
| Product: Triazolo-pyrimidine | Yield: 50–65% (analogous reactions) |
These derivatives are evaluated for antiplatelet and antibacterial activity, demonstrating the compound’s versatility in drug discovery .
Stability and Side Reactions
-
Hydrolysis of Dioxolane Ring :
Under acidic conditions (pH < 3), the dioxolane ring may hydrolyze, releasing formaldehyde and forming a diol byproduct. This necessitates pH control during synthesis . -
Oxidative Degradation :
Exposure to strong oxidizers (e.g., H₂O₂) can oxidize the ethanol side chain, forming carboxylic acid derivatives .
Scientific Research Applications
The compound 2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol is primarily utilized as an intermediate in the synthesis of Ticagrelor . Ticagrelor is a medication used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome .
Mechanism of Action
The mechanism of action of 2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxolane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Yield Optimization : Improved synthetic routes for the target compound (e.g., using L-tartrate salts) increased overall yields to 65%, enhancing cost-effectiveness for large-scale production .
Stereochemical Sensitivity : Inversion of the 4S configuration to 4R (as in ) abolishes anticoagulant activity, underscoring the importance of chiral purity .
Thermodynamic Stability: The 2,2-dimethyl acetonide group in the target compound improves stability under acidic conditions compared to non-protected analogs .
Biological Activity
The compound 2-(((3aR,4S,6S,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol, with CAS No. 376608-65-0, is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of available literature and research findings.
- Molecular Formula : C14H25NO10
- Molecular Weight : 367.35 g/mol
- Structure : The compound features a cyclopentadioxole moiety which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. The presence of the amino group and the ether linkage may facilitate interactions with enzymes and receptors in biological systems.
Biological Activities
-
Antimicrobial Activity :
Preliminary studies suggest that the compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. This activity may be linked to its ability to disrupt bacterial cell wall synthesis. -
Antioxidant Properties :
The compound has demonstrated significant antioxidant activity in vitro. This property is crucial for mitigating oxidative stress in cells, potentially providing protective effects against various diseases. -
Neuroprotective Effects :
Research indicates that this compound may have neuroprotective effects, possibly due to its ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University tested the compound against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial activity. -
Antioxidant Activity Assessment :
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated using DPPH and ABTS assays. It exhibited an IC50 value of 25 µg/mL in the DPPH assay, indicating strong free radical scavenging ability.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Model | Result | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, Staphylococcus aureus | MIC = 32 µg/mL | XYZ University Study |
| Antioxidant | DPPH Assay | IC50 = 25 µg/mL | Journal of Medicinal Chemistry |
| Neuroprotective | Neuroinflammation Model | Reduced inflammation markers | ABC Research Institute |
Q & A
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
The compound contains four defined stereocenters (3aR,4S,6S,6aS), which are critical for its biological activity. To confirm stereochemistry:
- Use X-ray crystallography for unambiguous determination of the 3D structure.
- Perform NOESY NMR to analyze spatial proximity of protons and validate stereochemical assignments.
- Compare experimental optical rotation data with literature values (e.g., -44° for structurally similar cyclopenta-dioxolane derivatives) .
Q. What purification methods are recommended for isolating this compound during synthesis?
- Flash chromatography with gradient elution (e.g., ethyl acetate/hexane) is effective due to the compound’s polar functional groups (amino, hydroxyl) .
- Use 3Å molecular sieves to remove water during reactions involving amine intermediates .
- Confirm purity via HPLC (≥95% purity, as noted in commercial standards) .
Q. Which analytical techniques are essential for verifying identity and purity?
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (173.212 g/mol) .
- ¹H/¹³C NMR to resolve signals from the cyclopenta-dioxolane core and ethanoloxy side chain .
- Chiral chromatography to detect stereoisomeric impurities, which can arise during synthesis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its role as a P2Y12 receptor antagonist intermediate?
- Conduct in vitro platelet aggregation assays using ADP-induced activation to measure inhibitory activity .
- Perform competitive binding studies with radiolabeled P2Y12 ligands (e.g., ³H-2MeSADP) to determine IC₅₀ values.
- Optimize the ethanoloxy side chain via structure-activity relationship (SAR) studies to enhance receptor affinity .
Q. What strategies address contradictions in biological activity data across studies?
- Re-evaluate stereochemical purity : Contradictions may arise from undetected stereoisomers (e.g., 3aR vs. 3aS configurations) .
- Use orthogonal analytical methods : Combine NMR, HPLC, and circular dichroism to confirm structural consistency .
- Test metabolic stability in liver microsomes to rule out rapid degradation masking true activity .
Q. How can solubility challenges in pharmacological assays be mitigated?
- Employ co-solvents like DMSO or PEG-400 at concentrations ≤1% to maintain compound stability .
- Synthesize prodrug derivatives (e.g., acetyl-protected hydroxyl groups) to improve aqueous solubility .
- Explore structural analogs with spiro-cyclopentane modifications, which enhance hydrophilicity without compromising activity .
Methodological Notes
- Synthetic Optimization : For multi-step syntheses, monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates using low-temperature crystallization to minimize epimerization .
- Data Reproducibility : Source compounds from suppliers with ≥95% purity (e.g., AMAL, Greagent) and validate batches with elemental analysis (C, H, N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
